Pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt
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Overview
Description
Pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt is a chemical compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.1253 g/mol . It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the reaction of pyridine derivatives with alkylating agents. For Pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt, the specific synthetic route involves the methylation of 3-hydroxy-pyridine using a methylating agent such as methyl iodide under basic conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of pyridinium salts often employs continuous flow reactors to enhance reaction efficiency and yield. The process involves the use of high-purity starting materials and controlled reaction conditions to produce the desired pyridinium salt with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce pyridine derivatives with reduced functional groups .
Scientific Research Applications
Pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 3-hydroxy-, hydroxide, inner salt
- Pyridinium, 1-methoxy-, hydroxide, inner salt
- Pyridinium, 3-methoxy-, hydroxide, inner salt
Uniqueness
Pyridinium, 3-hydroxy-1-methoxy-, hydroxide, inner salt is unique due to the presence of both hydroxyl and methoxy groups on the pyridinium ring. This dual functionality enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds with only one functional group .
Properties
CAS No. |
101615-77-4 |
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Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-methoxypyridin-1-ium-3-olate |
InChI |
InChI=1S/C6H7NO2/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 |
InChI Key |
QSIKSVXXOQDQNV-UHFFFAOYSA-N |
Canonical SMILES |
CO[N+]1=CC=CC(=C1)[O-] |
Origin of Product |
United States |
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